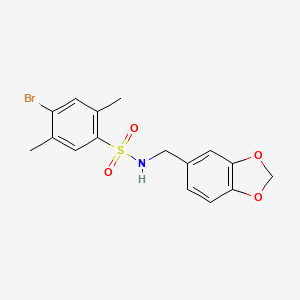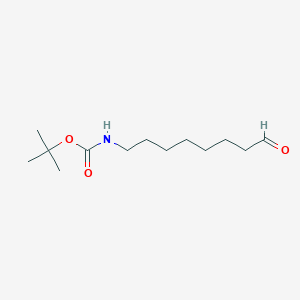
4,4,4-Trifluoro-3-methylbutane-1,3-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride involves acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. Further reactions with hydroxylamine and hydrazine lead to the formation of this compound .
Molecular Structure Analysis
The X-ray structural analysis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride reveals that it exists as a racemate with inter- and intramolecular O-H·O bonds. The crystal structure shows alignment along the b-axis of pair molecules with the same configuration of the O2-H·O1 bond .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Fluorinated Amino Acids
- Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves chiral oxazoline transformation, oxidative rearrangement to dihydro-2H-oxazinone, and hydrogenation-hydrolysis, with the amino acids obtained as pure hydrochloride salts (Pigza et al., 2009).
Luminescence Studies in Ytterbium(III) Complexes
- Fluorinated β-diketonate ligands including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione are used in ytterbium(III) complexes for photoluminescence studies. These studies focus on the impact of fluorinated ligand chain length on luminescence intensity and excited state lifetime, important for applications like optical amplifiers (Martín‐Ramos et al., 2013).
Luminescent Doped PMMA Films and Flexible Resins
- The synthesis of luminescent, photo-stable films and flexible resins using LnIII complexes with a ligand containing 4,4,4-trifluoro-3-oxobutanoyl groups. This research contributes to advanced photonic applications, demonstrating strong visible and NIR luminescence upon irradiation (Biju et al., 2013).
Antitumor Evaluation
- Substituted 2-benzylidenebutane-1,3-dione and trifluoromethyl-1H-pyrazole analogues, synthesized from 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-diones, have been evaluated for in vitro antitumor activity. This research emphasizes the potential of these compounds in cancer treatment (Al-Suwaidan et al., 2015).
Photophysical Properties of Eu(III) Complexes
- Study of the photophysical properties of Eu(III) complexes using a tetrakis(diketone) ligand, including 4,4,4-trifluoro-3-oxobutanoyl groups. The research demonstrates bright red luminescence, which is significant for photonic applications (Biju et al., 2014).
Cyclization Studies in Organic Synthesis
- Investigation of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines. The study focuses on the formation of hexahydroimidazo[1,2-a]pyridin-5-ones, contributing to the field of organic synthesis (Goryaeva et al., 2020).
Development of Fluorine-Containing Ionic Liquids
- Synthesis of fluorine-containing ionic liquids using fluorinated 1,3-diketones like 4,4,4-trifluoro-1-phenyl-1,3-butanedione. This research is relevant for understanding the physicochemical properties of these ionic liquids (Li et al., 2008).
Influence on Crystal Packing in Co(II) Complexes
- Study of the effect of fluorine atoms in diketonato backbones, specifically 4,4,4-trifluoro-1-phenylbutane-1,3-dionato, on crystal packing in cobalt(II) complexes. This contributes to the understanding of molecular interactions in crystal engineering (Perdih, 2014).
Safety and Hazards
特性
IUPAC Name |
4,4,4-trifluoro-3-methylbutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c1-4(10,2-3-9)5(6,7)8;;/h2-3,9-10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFRMNUVUXEDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(C(F)(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)



![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)
![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)
![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)
![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)